4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Description
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a trifluoromethyl (-CF₃) substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising scaffold in medicinal chemistry.
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-4-3(1-2-11-5)12-13-6(4)14/h1-2H,(H2,12,13,14) |
InChI Key |
GXRQKJOTZSXHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NNC2=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the introduction of a trifluoromethyl group into the pyrazolo[4,3-c]pyridin-3(2H)-one framework. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This process involves the activation of the pyridine ring through hydrosilylation, followed by reaction with nucleophilic trifluoromethyl sources such as Togni Reagent I . The reaction conditions generally include the use of methylphenylsilane in the presence of tris(pentafluorophenyl)borane in 1,2-dichloroethane at 65°C, followed by the addition of Togni Reagent I at 0–25°C and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[4,3-c]pyridin-3(2H)-one core.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. In the context of kinase inhibition, the compound interacts with the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
2,6-Diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one (Compound 62)
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS 1242267-84-0)
- Structure: Shares the -CF₃ group but has a saturated pyridinone ring ([3,4-b] system).
- Status : Discontinued commercially, possibly due to synthetic challenges or stability issues .
Pyrazolo[4,3-c]pyridine Derivatives
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one (CAS 1624261-22-8)
6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)
- Structure : Trifluoromethylphenyl at position 1 and methyl at position 4.
- Activity : Demonstrates anti-proliferative activity against prostate cancers, suggesting the pyrazolo[4,3-c]pyridine scaffold’s versatility in oncology .
Pyrazolo[3,4-d]pyrimidine Derivatives
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Combines pyrazolo[3,4-d]pyrimidine with a chromenone moiety.
- Activity : Acts as a kinase inhibitor, highlighting the importance of fused heterocyclic systems in targeting enzymatic pathways .
Enzyme Inhibition
*Biological data for the target compound are inferred from structural analogs.
Antiproliferative Activity
Biological Activity
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its trifluoromethyl group, which significantly influences its chemical properties and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula: CHFNO
- Molecular Weight: 203.12 g/mol
- CAS Number: 2089300-69-4
Antiproliferative Effects
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, research has documented that compounds with similar structures have shown effectiveness against human breast cancer (MCF-7), biphenotypic B myelomonocytic leukemia (MV4-11), and chronic myeloid leukemia (K562) cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MV4-11 | TBD |
| 1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine | K562 | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis: The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and cleavage of poly(ADP-ribose) polymerase (PARP) .
- Inhibition of Cell Proliferation: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a key player in DNA replication and cell cycle progression .
- Autophagy Modulation: The compound also influences microtubule-associated protein light chain 3 (LC3), which is involved in autophagy processes, indicating a complex interaction with cellular survival pathways .
Antimicrobial Activity
In addition to its antiproliferative effects, derivatives of pyrazolo[4,3-c]pyridine have demonstrated antimicrobial properties. For example, studies on related compounds have shown promising antiplasmodial activity against Plasmodium falciparum, with significant selectivity indices indicating low cytotoxicity towards mammalian cells while effectively targeting the parasite .
Table 2: Antimicrobial Activity Against Plasmodium falciparum
| Compound | Strain | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Hybrid Compound with Pyrazole Scaffold | 3D7 | 0.0130 ± 0.0002 | >1000 |
| Hybrid Compound with Pyrazole Scaffold | K1 | 0.02 ± 0.01 | >800 |
Study on Antiproliferative Activity
A study conducted by researchers evaluated various pyrazolo[4,3-c]pyridine derivatives for their antiproliferative effects on human cancer cell lines. The findings indicated that modifications at the 4-position significantly affected biological activity; compounds with bulky substituents often exhibited reduced efficacy compared to their unsubstituted counterparts .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively interact with specific enzymes involved in cancer proliferation and survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
